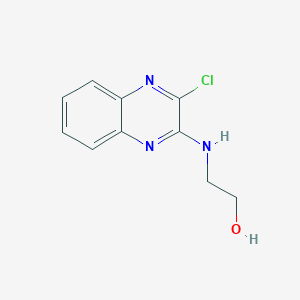

2-((3-Chloroquinoxalin-2-yl)amino)ethanol

Description

Historical Context and Evolution of Research on Quinoxaline (B1680401) Derivatives in Organic Chemistry

The exploration of quinoxaline chemistry dates back to 1884, with the first synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov This foundational reaction paved the way for extensive research into the synthesis and properties of a vast number of quinoxaline derivatives. researchgate.net Over the decades, the field has evolved significantly, with the development of more sophisticated synthetic methodologies, including microwave-assisted synthesis and the use of green catalysts, to improve efficiency and yield. researchgate.netnih.gov Early research primarily focused on the fundamental reactivity and properties of the quinoxaline core. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin (B1671085) and levomycin, sparked immense interest in their biological activities and therapeutic potential. researchgate.netipp.pt This led to a surge in the synthesis and evaluation of a diverse library of substituted quinoxalines, solidifying their importance in medicinal chemistry. nih.govhilarispublisher.com

Significance of the Quinoxaline Core in Synthetic and Materials Science Fields

The significance of the quinoxaline core extends beyond medicinal chemistry into the realm of synthetic and materials science. In synthetic chemistry, quinoxalines serve as valuable intermediates for the construction of more complex heterocyclic systems. nih.gov The reactivity of the pyrazine (B50134) ring, particularly its susceptibility to nucleophilic substitution, allows for a high degree of functionalization. researchgate.net

In the field of materials science, the planar and aromatic nature of the quinoxaline scaffold, coupled with its electron-accepting properties, makes it an attractive component for the design of organic electronic materials. Quinoxaline derivatives have been incorporated into organic semiconductors, fluorescent dyes, and electroluminescent materials. researchgate.netmdpi.com Their ability to form stable radical ions and participate in charge-transfer interactions is crucial for these applications. ipp.pt Furthermore, certain quinoxaline derivatives have been investigated as corrosion inhibitors for metals, highlighting their industrial utility. ipp.pt

Structural Elucidation and Chemical Reactivity of Substituted Quinoxalines

The structure of quinoxaline consists of a benzene (B151609) ring fused to a pyrazine ring, with the nitrogen atoms at positions 1 and 4. This arrangement results in a π-electron deficient heterocyclic system, which significantly influences its chemical reactivity. The presence of the electron-withdrawing nitrogen atoms makes the pyrazine ring susceptible to nucleophilic attack, particularly at the 2- and 3-positions. nih.gov

The reactivity of substituted quinoxalines is highly dependent on the nature and position of the substituents. For instance, a chloro-substituent, as seen in 2-((3-Chloroquinoxalin-2-yl)amino)ethanol, activates the carbon atom to which it is attached for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for the synthesis of a wide range of derivatives. nih.govscholaris.ca The aminoethanol side chain in the target molecule introduces additional reactive sites, namely the amino and hydroxyl groups, which can participate in further chemical transformations.

Current Research Landscape and Academic Gaps Pertaining to this compound

The current research landscape for quinoxaline derivatives is vast and continues to expand, with a strong focus on their applications in medicinal chemistry and materials science. nih.govresearchgate.net A significant body of literature exists on the synthesis and biological evaluation of various substituted quinoxalines. nih.govnih.gov

Research Objectives and Scope of Academic Inquiry into the Chemical Compound

Given the existing knowledge gaps, future academic inquiry into This compound should aim to:

Develop and optimize synthetic routes: While a synthesis method is known, exploring alternative, more efficient, and environmentally friendly synthetic strategies would be a valuable contribution.

Conduct a thorough structural elucidation: This would involve single-crystal X-ray diffraction studies to determine its solid-state structure and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to understand its conformational properties in solution.

Investigate its chemical reactivity: A systematic study of the reactivity of the chloro, amino, and hydroxyl groups would provide a deeper understanding of its chemical behavior and its potential as a synthetic intermediate.

Explore potential applications: Based on its structural features, research could be directed towards its use as a ligand for metal complexes, a monomer for polymerization, or as a scaffold for the synthesis of novel biologically active molecules.

The following sections will delve into the known information regarding this specific compound, drawing from available data and the broader context of quinoxaline chemistry.

Chemical Profile of this compound

The compound this compound is a substituted quinoxaline derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10ClN3O | lookchem.com |

| Molecular Weight | 223.66 g/mol | lookchem.com |

| CAS Number | 55687-07-5 | lookchem.com |

| Boiling Point | 403.6°C at 760 mmHg | lookchem.com |

| Flash Point | 197.9°C | lookchem.com |

| Density | 1.439 g/cm³ | lookchem.com |

| Refractive Index | 1.713 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on a dichlorinated quinoxaline precursor. A documented synthetic route involves the reaction of 2,3-dichloroquinoxaline (B139996) with 2-aminoethanol. lookchem.com

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline and 2-Aminoethanol | Heating in n-butanol in the presence of NaHCO3 | This compound | 85.0% | lookchem.com |

This reaction is a classic example of the SNAr mechanism on an electron-deficient heteroaromatic ring. The presence of sodium bicarbonate (NaHCO3) as a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Properties

IUPAC Name |

2-[(3-chloroquinoxalin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-10(12-5-6-15)14-8-4-2-1-3-7(8)13-9/h1-4,15H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQMYLLXURWBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269917 | |

| Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-07-5 | |

| Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of 2-((3-chloroquinoxalin-2-yl)amino)ethanol is C₁₀H₁₀ClN₃O.

Expected HRMS Data: The theoretical exact mass of the [M+H]⁺ ion can be calculated and would be expected to be confirmed by HRMS analysis, providing unequivocal evidence for the compound's molecular formula. While specific fragmentation patterns from experimental data are not available, a predictive analysis suggests key fragmentation pathways. These would likely involve the cleavage of the ethanolamine (B43304) side chain and characteristic losses from the quinoxaline (B1680401) ring system.

| Predicted Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₀H₁₁ClN₃O⁺ | 224.0585 | Protonated molecular ion |

| [M-CH₂OH]⁺ | C₉H₈ClN₃⁺ | 193.0405 | Loss of the hydroxymethyl group |

| [M-C₂H₄O]⁺ | C₈H₆ClN₃⁺ | 179.0245 | Loss of the hydroxyethyl (B10761427) group |

| [Quinoxaline core]⁺ | C₈H₄ClN₂⁺ | 163.0085 | Fragmentation of the amino side chain |

This table contains predicted data based on the chemical structure and common fragmentation patterns of similar compounds.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the quinoxaline ring and the aliphatic protons of the ethanolamine side chain. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aromatic, quinoxaline) | 7.50 - 8.00 | m | - |

| NH (Amino) | 5.0 - 6.0 | br s | - |

| CH₂ (N-CH₂) | ~3.80 | t | ~5-6 |

| CH₂ (O-CH₂) | ~3.60 | t | ~5-6 |

| OH (Hydroxyl) | 2.0 - 3.0 | br s | - |

This table contains predicted data based on typical chemical shifts for similar functional groups and structures. mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The quinoxaline ring will show several signals in the aromatic region, with the carbons directly attached to nitrogen and chlorine exhibiting characteristic shifts. The aliphatic carbons of the ethanolamine side chain will appear in the upfield region.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (Quinoxaline, C-Cl) | ~150 |

| C (Quinoxaline, C-N) | ~145 |

| C (Quinoxaline, aromatic CH) | 125 - 135 |

| C (Quinoxaline, quaternary) | 138 - 142 |

| CH₂ (N-CH₂) | ~45 |

| CH₂ (O-CH₂) | ~62 |

This table contains predicted data based on typical chemical shifts for similar functional groups and structures. mdpi.com

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent methylene (B1212753) protons of the ethanolamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals of the methylene groups to their directly attached carbon atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR and Raman Data:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3400 - 3200 | 3400 - 3200 | Broad (IR), Weak (Raman) |

| N-H (Amine) | Stretching | 3350 - 3250 | 3350 - 3250 | Medium (IR), Medium (Raman) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | 2960 - 2850 | Medium (IR), Strong (Raman) |

| C=N (Quinoxaline) | Stretching | 1620 - 1580 | 1620 - 1580 | Strong (IR), Strong (Raman) |

| C=C (Aromatic) | Stretching | 1580 - 1450 | 1580 - 1450 | Strong (IR), Strong (Raman) |

| C-O (Alcohol) | Stretching | 1260 - 1000 | 1260 - 1000 | Strong (IR), Weak (Raman) |

| C-N (Amine) | Stretching | 1340 - 1250 | 1340 - 1250 | Medium (IR), Medium (Raman) |

| C-Cl | Stretching | 800 - 600 | 800 - 600 | Strong (IR), Strong (Raman) |

This table contains predicted data based on characteristic vibrational frequencies for the indicated functional groups. mdpi.comscialert.netsphinxsai.com

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, studies on similar quinoxaline derivatives suggest that the molecule would likely exhibit a planar quinoxaline ring system. rsc.orgnih.govnih.gov The conformation of the ethanolamine side chain would be determined by intramolecular hydrogen bonding between the hydroxyl group and the quinoxaline nitrogen or the amino group, as well as by intermolecular packing forces in the crystal lattice. The crystal packing would likely be influenced by hydrogen bonding involving the N-H and O-H groups, as well as π-π stacking interactions between the quinoxaline rings of adjacent molecules. nih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed breakdown of the close contacts contributing to the crystal packing can be achieved.

For quinoxaline derivatives, Hirshfeld surface analysis typically reveals the dominant role of specific interactions in stabilizing the crystal structure. While a detailed analysis for this compound is not available in the reviewed literature, studies on analogous quinoxaline compounds provide a framework for the expected interactions. For instance, in many quinoxaline structures, H⋯H contacts account for a significant portion of the intermolecular interactions, often comprising the largest percentage of the Hirshfeld surface area due to the abundance of hydrogen atoms on the molecular periphery.

Interactive Data Table: Expected Intermolecular Contacts in Quinoxaline Derivatives

| Interaction Type | Description | Expected Significance |

| H⋯H | Contacts between hydrogen atoms. | High, often the most frequent. |

| H⋯C/C⋯H | Indicates C—H⋯π interactions. | Moderate to Significant. |

| H⋯N/N⋯H | Hydrogen bonding involving nitrogen. | Significant, especially with N-H or O-H donors. |

| H⋯O/O⋯H | Hydrogen bonding involving oxygen. | Significant, given the ethanol (B145695) side chain. |

| H⋯Cl/Cl⋯H | Contacts involving the chlorine atom. | Moderate, contributes to packing stability. |

| π-π stacking | Interactions between aromatic rings. | Can be present, depending on packing arrangement. |

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is its lowest energy arrangement under the influence of crystal packing forces. This conformation is determined by the torsion angles between different parts of the molecule.

For this compound, the key conformational features would be the planarity of the quinoxaline ring system and the orientation of the aminoethanol side chain relative to this ring. In many related quinoxaline structures, the bicyclic quinoxaline core is nearly planar. The side chain, however, can adopt various conformations. The torsion angles involving the C-N bond connecting the side chain to the ring and the C-C and C-O bonds within the ethanol moiety would define its spatial arrangement.

The specific conformation adopted in the solid state is often a compromise between intramolecular steric effects and the optimization of intermolecular interactions, such as hydrogen bonding. For example, the ethanol group's hydroxyl (–OH) and the secondary amine's hydrogen (N–H) are prime candidates for acting as hydrogen-bond donors, which would significantly influence the side chain's orientation to maximize these stabilizing interactions with neighboring molecules. Studies on similar structures, such as N-benzyl-3-phenylquinoxalin-2-amine, have shown that the substituent can be oriented nearly perpendicular to the quinoxaline ring. A similar non-planar arrangement might be expected for the aminoethanol side chain to minimize steric hindrance and facilitate intermolecular bonding.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. Despite the existence of a general framework for analyzing organic molecules through methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations, these powerful computational tools have not yet been applied to elucidate the specific electronic structure, reactivity, and intermolecular behavior of this particular quinoxaline derivative.

While computational studies have been performed on other quinoxaline derivatives and various amino alcohols, the strict focus on this compound as per the user's request means that no data from these related but distinct molecules can be presented. The unique combination of the chloroquinoxaline core and the aminoethanol side chain dictates a specific electronic and structural profile that cannot be accurately inferred from other compounds.

Therefore, the detailed analysis requested in the outline, including data tables on electronic properties, orbital energies, and simulation parameters, cannot be provided at this time due to the lack of dedicated research on this specific chemical compound. The field of computational chemistry presents a significant opportunity to characterize this compound, and future research in this area would be necessary to generate the specific findings required for a thorough and scientifically accurate article as outlined.

Theoretical and Computational Chemistry of the Chemical Compound

In Silico Screening for Novel Non-Therapeutic Applications

The application of theoretical and computational chemistry, specifically through in silico screening, has opened new avenues for discovering novel non-therapeutic applications for chemical compounds. This approach allows for the rapid and cost-effective evaluation of a molecule's potential in various fields by predicting its interactions and properties at a molecular level. For 2-((3-Chloroquinoxalin-2-yl)amino)ethanol, while specific in silico studies on its non-therapeutic applications are not extensively documented, the broader class of quinoxaline (B1680401) derivatives, to which it belongs, has been the subject of significant computational investigation for diverse applications beyond medicine. These studies provide a strong basis for predicting the potential utility of this compound in areas such as materials science, agriculture, and corrosion inhibition.

Computational methods like Density Functional Theory (DFT) and molecular docking are instrumental in this exploratory process. DFT calculations help in understanding the electronic structure, reactivity, and stability of molecules, while molecular docking predicts the binding affinity and mode of interaction between a ligand and a target protein or surface. acs.orgacs.org These techniques are crucial for identifying promising candidates for further experimental validation.

Corrosion Inhibition

In silico studies have highlighted the significant potential of quinoxaline derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.nethanyang.ac.krnajah.eduimist.mamdpi.com The effectiveness of these organic molecules lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment. najah.edu Computational models, including DFT and Quantitative Structure-Property Relationship (QSPR) analyses, have been employed to correlate the molecular structure of quinoxaline derivatives with their inhibition efficiency. researchgate.nethanyang.ac.kr

Key molecular descriptors, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ), are calculated to predict the adsorption behavior and protective capabilities of these compounds. researchgate.net For instance, a high EHOMO value indicates a greater tendency of a molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the formation of a protective film. researchgate.netresearchgate.net Conversely, a low ELUMO suggests a higher affinity for accepting electrons from the metal surface. The presence of heteroatoms (like nitrogen in the quinoxaline ring) and π-electrons in the aromatic system of quinoxaline derivatives facilitates strong adsorption onto metal surfaces. najah.eduresearchgate.net

Studies on various quinoxaline derivatives have demonstrated excellent correlation between theoretical predictions and experimental results, with some compounds exhibiting inhibition efficiencies exceeding 95%. mdpi.com The insights gained from these computational screenings can guide the rational design of new, more effective quinoxaline-based corrosion inhibitors. researchgate.nethanyang.ac.kr

Table 1: Comparison of Inhibition Performance of Selected Quinoxaline Derivatives

| Compound | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |

| Q1 | 5 x 10-3 | 95 | mdpi.com |

| Q2 | 5 x 10-3 | 89 | mdpi.com |

| QN-CH3 | 10-3 | 89.07 | imist.ma |

| QN-Cl | 10-3 | 87.64 | imist.ma |

This table presents a selection of data from studies on different quinoxaline derivatives and is intended to be illustrative of the potential of this class of compounds as corrosion inhibitors.

Agricultural Applications

The structural features of quinoxaline derivatives have also made them attractive candidates for agrochemical research, particularly as insecticides and herbicides. acs.orgacs.org In silico screening, primarily through molecular docking, has been employed to predict the interaction of these compounds with specific biological targets in insects and plants. acs.orgacs.org

For instance, molecular docking studies have been conducted to evaluate the potential of novel quinoxaline derivatives as insecticidal agents by targeting enzymes like acetylcholine (B1216132) esterase. acs.org These computational analyses can predict the binding energy and the specific interactions (such as hydrogen bonds and hydrophobic interactions) between the quinoxaline derivative and the active site of the target enzyme. acs.org A lower binding energy generally indicates a more stable complex and, potentially, a more potent inhibitory effect. acs.org Research has shown that certain quinoxaline derivatives exhibit high binding scores, suggesting they could be effective insecticidal agents. acs.org

Similarly, in the context of herbicides, computational studies have explored the interaction of quinoxalines with enzymes such as protoporphyrinogen (B1215707) oxidase (PPO). acs.org These in silico models help in understanding the mode of action and can accelerate the discovery of new herbicidal compounds. acs.org

Table 2: Molecular Docking Scores of Quinoxaline Derivatives Against an Insecticidal Target

| Compound | Binding Score (kcal/mol) | Key Interactions | Reference |

| Compound 16 | -10.54 | Hydrogen bonds with Trp143 | acs.org |

This table is based on findings from a study on novel quinoxaline derivatives and illustrates the use of molecular docking to predict insecticidal potential.

Materials Science

In the field of materials science, quinoxaline derivatives are being computationally explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov Their electron-accepting nature and tunable electronic properties make them suitable as electron-transporting materials. nih.gov

Computational chemistry, particularly DFT, is used to design and screen quinoxaline derivatives with optimized optoelectronic properties. nih.gov By modifying the molecular structure, for example, by introducing different functional groups, researchers can fine-tune properties like the LUMO energy levels and bandgaps to enhance electron injection and transport efficiency. nih.gov These theoretical studies provide a cost-effective way to identify promising candidates for experimental synthesis and device fabrication. nih.gov

Research on Photophysical and Electrochemical Properties of this compound Remains Limited

Extensive research of scientific literature and chemical databases reveals a notable absence of specific studies on the photophysical and electrochemical properties of the compound This compound . While the broader class of quinoxaline derivatives has been the subject of numerous investigations into their optical and electronic behaviors, this particular substituted quinoxaline does not appear to have been synthesized or characterized in the context of the specific properties requested.

Quinoxaline and its derivatives are known for their diverse applications, stemming from their interesting photophysical and electrochemical characteristics. scholaris.camdpi.comresearchgate.netmdpi.comnih.gov These properties are often finely tunable by altering the substituents on the quinoxaline core, leading to a wide range of behaviors and potential uses in materials science and medicinal chemistry. acs.orgworktribe.comresearchgate.netrsc.org

However, for the specific compound This compound , there is no available data in the reviewed literature concerning the following areas:

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): No studies detailing the UV-Vis absorption maxima, molar absorptivity, or fluorescence emission spectra for this compound were found.

Solvatochromism and Environmental Effects: There is no information on how the photophysical properties of this compound change with solvent polarity.

Quantum Yields and Luminescence Efficiency: Research quantifying the efficiency of light emission for this specific molecule is not present in the available literature.

Aggregation-Induced Emission (AIE) Characteristics: There are no reports on whether this compound exhibits AIE properties.

Cyclic Voltammetry for Redox Behavior: Studies on the oxidation and reduction potentials, as well as the electron transfer mechanisms of this compound, are absent.

Electrogenerated Chemiluminescence (ECL) Studies: No investigations into the ECL behavior of this compound have been documented.

The lack of specific data for This compound suggests that it may be a novel compound that has not yet been synthesized or that its photophysical and electrochemical properties have not been the focus of published research. While general trends for quinoxaline derivatives can be inferred from the existing literature, a direct and scientifically accurate discussion of the requested compound is not possible at this time. Further experimental investigation would be required to elucidate the specific properties of This compound .

Photophysical and Electrochemical Properties Research

Electrochemical Characterization Techniques

Influence of Lewis Acids on Electrochemical Activity

There is no available research in the scientific literature that investigates the influence of Lewis acids on the electrochemical activity of 2-((3-Chloroquinoxalin-2-yl)amino)ethanol. Studies on other quinoxaline (B1680401) derivatives have shown that the pyrazine (B50134) ring is the primary electroactive center, undergoing reduction. researchgate.net In principle, the nitrogen atoms in the quinoxaline ring could interact with Lewis acids, potentially altering the electron density of the system and, consequently, its reduction potential. Such interactions have been shown to modulate the catalytic activity and electronic properties of other nitrogen-containing heterocyclic compounds. However, without experimental evidence for this compound, no definitive statements can be made.

Relationship between Structure, Photophysical, and Electrochemical Properties

A detailed analysis of the structure-property relationship for this compound is not possible due to the absence of published photophysical and electrochemical data. Generally, for quinoxaline derivatives, the electronic properties are governed by the nature and position of substituents on the fused benzene (B151609) and pyrazine rings. The chloro-substituent at the 3-position and the aminoethanol group at the 2-position would be expected to dictate the molecule's frontier molecular orbital energies, absorption and emission spectra, and redox potentials.

For instance, the amino group can act as an electron donor, and its interaction with the electron-withdrawing quinoxaline core could lead to intramolecular charge transfer (ICT) characteristics, which are sensitive to the solvent environment. The chloro group, being electron-withdrawing, would also modulate the electronic landscape. However, the precise nature and magnitude of these effects for this compound remain uninvestigated. Spectroelectrochemical studies on other quinoxaline derivatives have been used to characterize the electronic absorption of their radical anions and cations, providing insight into their electronic structure, but no such data exists for the title compound. nih.gov

Exploration of Advanced Applications and Derivatization Non Therapeutic Focus

Applications in Materials Science

The versatility of the quinoxaline (B1680401) core allows for its incorporation into a wide array of functional materials. By modifying the substituents on the quinoxaline ring system, researchers can fine-tune properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and light-absorption characteristics.

Quinoxaline derivatives are significant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their strong electron-accepting properties make them suitable for use as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The introduction of various functional groups allows for precise control over energy levels and charge transport properties. chemicalbook.com

The rigid structure of the quinoxaline core can contribute to a high glass transition temperature (Tg) and thermal stability in the resulting materials, which is crucial for the longevity and performance of OLED devices. researchgate.net Derivatives are often designed within a donor-π-acceptor (D-π-A) framework to control the emission color and efficiency. In this context, the quinoxaline moiety typically serves as the electron-accepting unit. Research has demonstrated that quinoxaline-based materials can act as efficient electron-transporting and hole-blocking layers, and some have shown promise as thermally activated delayed fluorescence (TADF) emitters. nih.gov The aminoethanol group in 2-((3-chloroquinoxalin-2-yl)amino)ethanol could potentially enhance solubility for solution-based processing of OLEDs, a cost-effective fabrication method.

| Quinoxaline Derivative Type | Role in OLED | Key Findings | Reference |

| Quinoxaline-Phosphine Oxide Molecules | Electron Transport Layer (ETL) | Designed for solution-processed OLEDs, demonstrating the tunability of these materials for cost-effective fabrication. | nih.gov |

| General Quinoxaline Derivatives | Host, Guest, or Transport Layer | Can increase glass transition temperature (Tg) and thermal stability, crucial for device longevity. | researchgate.net |

| Pyrazinoquinoxaline (PQ) Derivatives | Emitting Layer | PQ derivatives are versatile building blocks for π-conjugated systems with good semiconductor performance. | rsc.org |

| General Quinoxaline Derivatives | TADF Emitters | The electron-deficient nature of the quinoxaline core is leveraged in designing molecules for TADF. | chemicalbook.com |

In the field of photovoltaics, quinoxaline derivatives have been extensively explored as components of organic dyes for dye-sensitized solar cells (DSSCs). nih.gov The operational principle of a DSSC relies on a dye absorbing light and injecting an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov

The quinoxaline unit is an attractive component for these dyes because its strong electron-withdrawing nature facilitates efficient charge separation and electron injection. researchgate.net It is often incorporated as a π-bridge or an auxiliary acceptor in D-A-π-A or D-π-A structured sensitizers. researchgate.netwu.ac.th This molecular design helps to broaden the spectral response of the dye, leading to more efficient light harvesting. wu.ac.th For instance, novel sensitizers with a dual donor and dual acceptor (DD-π-AA) motif using a quinoxaline π-bridge have been shown to extend light absorption into the near-infrared (NIR) region. acs.org The presence of the amino group in this compound could act as an electron-donating group, while the hydroxyl group could serve as an additional anchoring site to the TiO₂ surface, potentially improving both electronic coupling and dye loading.

| Dye Structure | Role of Quinoxaline | Power Conversion Efficiency (PCE) | Key Observation | Reference |

| RC-21 | Acceptor (Vertical Conjugation) | 3.30% | The quinoxaline unit is a promising electron-accepting candidate in organic sensitizers. | researchgate.netmdpi.com |

| RC-22 | Auxiliary Acceptor (Horizontal Conjugation) | 5.56% | The D-A-π-A configuration leads to broader photoresponse and higher efficiency compared to RC-21. | researchgate.netmdpi.com |

| IQ4 | Auxiliary Acceptor | 9.2% | Demonstrates the high potential of quinoxaline-based sensitizers in efficient DSSCs. | wu.ac.th |

| AP3 (TPz-based DD-π-AA) | π-Bridge (Quinoxaline-related structure) | 5.5% | The dual donor-dual acceptor design with a quinoxaline-type bridge shows panchromatic absorption. | acs.org |

The tunable electronic properties and potential for ordered molecular packing make quinoxaline derivatives excellent candidates for organic semiconductors in devices like organic field-effect transistors (OFETs). Both small molecules and polymers based on quinoxaline have been synthesized and shown to exhibit charge transport properties.

By creating donor-acceptor (D-A) conjugated polymers with an electron-deficient quinoxaline unit and an electron-rich counterpart, materials with narrow electrochemical band gaps and strong intramolecular charge transfer can be achieved. These properties are beneficial for charge transport. For example, a polymer (PQ1) synthesized from indacenodithiophene (donor) and a thiophene-substituted quinoxaline (acceptor) demonstrated p-type semiconductor behavior with high hole mobility. Similarly, small molecule quinoxaline derivatives have been incorporated into OFETs, showing p-channel characteristics. The specific functionalization of the quinoxaline core, such as the chloro and amino groups in this compound, would significantly influence the energy levels (HOMO/LUMO) and thus determine whether the material behaves as a p-type, n-type, or ambipolar semiconductor.

| Material | Device | Mobility (cm²/Vs) | On/Off Ratio | Key Finding | Reference |

| Polymer PQ1 | OFET | 0.12 (hole) | - | The D-A polymer structure leads to good aggregation and p-type semiconductor properties. | |

| Compound 5 (Quinoxaline derivative) | OFET (Solution-processed) | 2.6 × 10⁻⁵ (hole) | 1.8 × 10⁵ | Demonstrates the utility of quinoxaline small molecules in solution-processable transistors. | |

| Compound 5 (Quinoxaline derivative) | OFET (Vacuum-deposited) | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ | Vacuum deposition method yielded higher mobility and on/off ratio for the same material. | |

| Pyrazinoquinoxaline-2,7-dione-bithiophene Polymer | OFET (Theoretical) | 4.28 × 10⁻³ (electron), 5.22 × 10⁻⁴ (hole) | - | DFT calculations suggest ambipolar transport characteristics for this quinoxaline-based polymer. |

Role as Chemosensors for Environmental or Industrial Analytes

The ability of the quinoxaline scaffold to participate in specific binding interactions, coupled with its responsive photophysical properties, makes it a valuable platform for designing chemosensors. These sensors can detect target analytes, such as metal ions and anions, through changes in color (colorimetric) or fluorescence (fluorometric) output. The nitrogen atoms in the pyrazine (B50134) ring, along with other functional groups attached to the scaffold, can act as binding sites for analytes.

Quinoxaline-based chemosensors have been developed for the selective detection of various metal ions, which are often environmental pollutants. The sensing mechanism typically involves the coordination of the metal ion to the nitrogen atoms of the quinoxaline ring and/or other appended chelating groups. This interaction perturbs the electronic structure of the molecule, leading to a noticeable optical response.

For example, a quinoxaline derivative (BMQ) was designed as a dual-responsive sensor that exhibited a distinct color change from colorless to yellow in the presence of Fe³⁺ ions, allowing for naked-eye detection. The same compound demonstrated a "turn-off" or quenching of its fluorescence specifically in the presence of Cu²⁺ ions. The aminoethanol group of this compound contains nitrogen and oxygen atoms that could serve as an effective binding site for metal ions, making it a promising candidate for sensor development.

| Sensor Compound | Target Ion(s) | Sensing Mechanism | Response | Key Feature | Reference |

| BMQ | Fe³⁺ | Colorimetric | Colorless to Yellow | Allows for naked-eye detection. | |

| BMQ | Cu²⁺ | Fluorometric | Fluorescence Quenching ("Turn-off") | High selectivity and rapid response (within 1 min). | |

| QC1 | General Metal Ions | No Interference | - | Designed for pH sensing; its lack of response to 13 different metal ions demonstrates high selectivity for H⁺. | |

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorometric | Distinguishable color changes and ratiometric fluorescence. | "Single-point" detection of four different heavy metal ions. |

Beyond cations, quinoxaline derivatives have been engineered to act as receptors for anions. acs.org The electron-deficient nature of the quinoxaline ring makes it an effective core for anion sensors, where binding often occurs through hydrogen bonding or deprotonation of acidic N-H groups (e.g., from amides or sulfonamides) attached to the scaffold.

The interaction with an anion can trigger a distinct optical signal. For instance, quinoxalinebis(sulfonamide) receptors have been shown to bind anions like cyanide (CN⁻) and acetate (B1210297) (OAc⁻). The binding of CN⁻, a strong base, led to the deprotonation of the sulfonamide N-H proton, causing a large bathochromic (red) shift in the UV-visible spectrum. In another example, protonated 2,3-dipyridin-2-ylquinoxaline becomes a luminescent compound whose emission is quenched upon interaction with various anions. researchgate.net The N-H proton in the amino group of this compound could potentially act as a hydrogen bond donor for anion recognition, providing a pathway to develop it into an anion sensor.

| Sensor Type | Target Anion | Binding Mechanism | Optical Response | Reference |

| Quinoxalinebis(sulfonamide) | CN⁻ | Deprotonation of sulfonamide N-H | Significant bathochromic shift in UV-vis spectrum | Strong interaction due to the high basicity of cyanide. |

| Quinoxalinebis(sulfonamide) | OAc⁻ | Hydrogen Bonding | Smaller shift in UV-vis spectrum | Weaker interaction compared to cyanide. |

| Protonated 2,3-dipyridin-2-ylquinoxaline | Various Anions | Quenching | Luminescence is quenched | Protonation activates the sensor, which is then deactivated by the anion. |

| Quinoxaline-oligopyrroles | Various Anions | Hydrogen Bonding | - | Novel derivatives bearing dipyrromethane or tripyrromethane act as improved anion receptors. |

Development as Catalysts or Ligands in Organic Synthesis

The molecular architecture of this compound makes it a promising candidate for development as a ligand in coordination chemistry and catalysis. The compound possesses multiple potential coordination sites, including the two nitrogen atoms of the quinoxaline ring, the nitrogen of the amino group, and the oxygen of the ethanol (B145695) hydroxyl group. This structure allows it to act as a potential multidentate ligand, capable of forming stable complexes with various transition metals.

While specific catalytic applications of this compound itself are not extensively documented, the broader class of quinoxaline derivatives serves as a foundation for a wide range of ligands used in organic synthesis. researchgate.netcore.ac.uk Metal complexes derived from quinoxaline-based ligands are explored for their catalytic activity in various chemical transformations. The synthesis of quinoxaline derivatives often employs catalysts such as palladium acetate, zinc triflate, and cerium (IV) ammonium (B1175870) nitrate (B79036), highlighting the interaction between quinoxaline systems and transition metals. researchgate.netijpsjournal.commdpi.com

The ability of amino alcohols to form stable chelate complexes with metal ions is well-established. researchgate.net The combination of the quinoxaline scaffold with the amino alcohol side chain in this compound provides a framework for creating novel metal complexes. These complexes could potentially be screened for catalytic activity in reactions such as cross-coupling, oxidation, reduction, and asymmetric synthesis. The Schiff bases formed from quinoxaline derivatives are known to be highly effective ligands for metal compounds, often resulting in complexes with enhanced biological or chemical activity. orientjchem.org The development of such complexes derived from this compound represents a viable area for future research in catalysis.

Table 1: Potential Coordination Sites and Catalytic Applications

| Potential Coordination Site | Type of Ligand Action | Potential Catalytic Application Area |

|---|---|---|

| Quinoxaline Ring Nitrogens | Bidentate N,N-donor | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Amino Nitrogen and Hydroxyl Oxygen | Bidentate N,O-chelation | Asymmetric synthesis, transfer hydrogenation |

| Ring Nitrogens, Amino Nitrogen, and/or Hydroxyl Oxygen | Multidentate or Bridging Ligand | Formation of polynuclear catalysts, oxidation reactions |

Corrosion Inhibition Mechanisms and Applications

Quinoxaline derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments like hydrochloric and sulfuric acid. imist.maelectrochemsci.org The efficacy of these compounds, including structures related to this compound, stems from their molecular structure, which is rich in heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons. imist.mabwise.kr

Mechanism of Inhibition

The primary mechanism of corrosion inhibition by quinoxaline derivatives is the adsorption of the organic molecules onto the metal surface. electrochemsci.orgbohrium.com This process involves the displacement of water molecules from the metal surface and the formation of a protective barrier film. imist.ma This film, which can be formed through physical (electrostatic) and/or chemical (covalent) interactions, isolates the metal from the aggressive corrosive medium. imist.ma

Key mechanistic aspects include:

Adsorption Centers: The nitrogen and oxygen heteroatoms in the quinoxaline structure act as active centers for adsorption, sharing their lone pair electrons with the vacant d-orbitals of iron atoms on the steel surface. imist.majetir.org The aromatic quinoxaline ring can also interact with the metal surface through π-electron stacking.

Adsorption Isotherm: The adsorption behavior of quinoxaline inhibitors on metal surfaces frequently aligns with the Langmuir adsorption isotherm model. electrochemsci.orgimist.mabohrium.comsrce.hr This indicates the formation of a monolayer of inhibitor molecules on the metal, where the adsorption occurs at specific, fixed sites.

Inhibitor Type: Electrochemical studies, such as Tafel polarization, have shown that quinoxaline derivatives typically function as mixed-type inhibitors. imist.mabohrium.com This means they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (hydrogen evolution) simultaneously. bohrium.com

Research Findings and Performance

Numerous studies have validated the performance of quinoxaline compounds as corrosion inhibitors using various techniques.

Electrochemical Impedance Spectroscopy (EIS): EIS studies consistently show that the introduction of a quinoxaline inhibitor into a corrosive solution leads to an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). This signifies the formation of a protective film on the metal surface that impedes the corrosion process. imist.masrce.hr

Potentiodynamic Polarization: Tafel plot analysis reveals a significant reduction in the corrosion current density (Icorr) in the presence of quinoxaline inhibitors, confirming their ability to slow the rate of corrosion. imist.mabohrium.com Inhibition efficiencies often increase with higher concentrations of the inhibitor, with some derivatives achieving efficiencies well above 90%. bohrium.comsrce.hrresearchgate.net

Theoretical Calculations: Quantum chemical studies using Density Functional Theory (DFT) support the experimental findings. bwise.krimist.ma These calculations help to explain the relationship between the molecular structure of the inhibitor and its performance, confirming that the heteroatoms and conjugated π-systems are crucial for the adsorption process. bwise.krsrce.hr

Table 2: Summary of Research on Quinoxaline Derivatives as Corrosion Inhibitors for Steel

| Quinoxaline Derivative Studied | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 98.1% | Acts as a mixed-type inhibitor; adsorption follows the Langmuir isotherm. | srce.hr |

| Phenyl-substituted quinoxaline (PQXA) | Carbon Steel (CS35) | 1 M HCl | 94.7% | Functions as a mixed-type inhibitor; chemisorption on the steel surface. | bohrium.com |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | Mild Steel | 1 M HCl | >90% (inferred) | Mixed-type inhibitor; adsorption is chemical in nature and obeys the Langmuir isotherm. | imist.ma |

| Various synthesized derivatives | Mild Steel | 1 M H₂SO₄ | Not specified | Revealed to be efficient mixed-type inhibitors; adsorption follows Langmuir isotherm. | electrochemsci.org |

| Methylstyryl quinoxalinone derivatives (MeSQX) | Mild Steel | 1.0 M HCl | 92% | Operates via a mixed inhibitory mechanism; adsorption described by Langmuir isotherm. | researchgate.net |

Compound Reference Table

Analytical Methodologies for Detection and Quantification of the Chemical Compound in Non Biological/non Clinical Matrices

Chromatographic Techniques for Purity and Quantitative Analysis (HPLC, GC)

Chromatographic methods are central to the separation, identification, and quantification of "2-((3-Chloroquinoxalin-2-yl)amino)ethanol," ensuring its purity and determining its concentration in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of quinoxaline (B1680401) derivatives. nih.govnih.gov The method can be developed and validated for the estimation of "this compound" in industrial process samples and final products.

A typical RP-HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds like the target analyte. japsonline.com The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure good peak shape. nih.govjapsonline.com Gradient elution may be employed to achieve optimal separation from impurities. Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, as quinoxaline derivatives exhibit strong absorbance in the UV region, typically below 400 nm. nih.govresearchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of the compound. zenodo.org The method's performance is validated according to ICH guidelines for parameters like linearity, precision, accuracy, robustness, and sensitivity (LOD and LOQ). nih.govijper.org

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar quinoxaline derivatives. japsonline.com |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.6) (60:40 v/v) | A common mobile phase for related compounds, offering good resolution. japsonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring efficient separation within a reasonable time. japsonline.com |

| Detection | UV at 254 nm or 280 nm | Quinoxaline derivatives have significant UV absorbance in this range. byu.edunih.gov |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. japsonline.com |

| Column Temp. | 25 °C | Room temperature is often sufficient for stable and reproducible results. japsonline.com |

Gas Chromatography (GC):

GC is another viable technique, particularly for assessing the purity of "this compound," especially if the compound is sufficiently volatile and thermally stable. Derivatization to a more volatile form, such as by silylating the hydroxyl group, might be necessary to improve its chromatographic behavior. The choice of the stationary phase is critical, with columns like those containing 5% phenyl-methylpolysiloxane being suitable for separating a wide range of aromatic and heterocyclic compounds.

A typical GC method would involve a temperature program to ensure the elution of the target compound and any potential impurities within a reasonable timeframe. A flame ionization detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range. For identification purposes, coupling the GC to a mass spectrometer (GC-MS) is highly effective.

Spectrophotometric Methods for Trace Detection

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative determination of "this compound" in solutions where it is the primary absorbing species. The underlying principle is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. zenodo.org

The quinoxaline ring system exhibits characteristic absorption bands in the ultraviolet region. byu.eduacs.org To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffered aqueous solution), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). nih.gov A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than chromatographic methods, spectrophotometry is well-suited for high-throughput screening and process control where the sample matrix is well-defined.

Electrochemical Sensor Development for Environmental Monitoring

Electrochemical sensors offer the potential for rapid, sensitive, and on-site monitoring of electroactive pollutants in environmental matrices. nih.govdrawellanalytical.com The "this compound" molecule contains an electroactive quinoxaline moiety, making it a candidate for detection by electrochemical methods such as voltammetry.

The development of an electrochemical sensor for this compound would involve the design of a modified electrode. The electrode surface could be modified with materials that enhance the sensitivity and selectivity of the detection, such as nanomaterials (e.g., carbon nanotubes, graphene) or specific polymers. These modifications can facilitate the electron transfer process and pre-concentrate the analyte at the electrode surface, lowering the detection limit.

The analytical signal is generated by applying a potential to the electrode and measuring the resulting current, which is proportional to the concentration of the analyte. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV) can be employed. While no specific electrochemical sensor for "this compound" has been reported, the principles of sensor design for other nitrogen-containing heterocyclic compounds are applicable. nih.govdrawellanalytical.com Such sensors could provide a valuable tool for real-time environmental monitoring of industrial effluents.

Mass Spectrometry-Based Methods for Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of an analyte. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it offers high selectivity and sensitivity for the analysis of "this compound" in complex mixtures.

In a typical LC-MS or GC-MS analysis, the analyte is first separated from the matrix and then ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight.

Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly selective quantification. In an MS/MS experiment, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For "this compound," expected fragmentation would involve cleavage of the side chain (alpha-cleavage next to the amine and alcohol groups) and loss of the chlorine atom. libretexts.orgyoutube.com This detailed structural information makes MS-based methods invaluable for unambiguous identification and quantification, especially at trace levels.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 223/225 [M]+ | 192/194 | CH2OH (31) | Alpha-cleavage at the C-C bond of the ethanolamine (B43304) side chain. |

| 223/225 [M]+ | 179 | C2H4O (44) | Loss of the hydroxyethyl (B10761427) group. |

| 223/225 [M]+ | 188 | Cl (35) | Cleavage of the C-Cl bond from the quinoxaline ring. |

| 179 | 152 | HCN (27) | Loss of hydrogen cyanide from the quinoxaline ring. |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ratio.

Sample Preparation Strategies for Diverse Academic and Industrial Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, as it aims to remove interfering components from the sample matrix and concentrate the analyte of interest. drawellanalytical.comorganomation.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used.

For industrial samples, such as reaction mixtures or formulated products, simple dilution with a solvent compatible with the analytical instrument (e.g., the HPLC mobile phase) may be sufficient. greyhoundchrom.com If the sample contains particulate matter, filtration through a syringe filter (e.g., 0.45 µm or 0.22 µm) is necessary to protect the analytical column from clogging. greyhoundchrom.com

For more complex matrices or when trace-level detection is required, extraction techniques are employed. Liquid-liquid extraction (LLE) can be used to separate "this compound" from a sample by partitioning it between two immiscible solvents based on its solubility. youtube.com For example, an aqueous sample could be extracted with an organic solvent in which the analyte is more soluble.

Solid-phase extraction (SPE) is a highly efficient and often automated technique for sample clean-up and concentration. youtube.comfishersci.eu A cartridge containing a solid sorbent (e.g., C18 for reversed-phase SPE) is used to retain the analyte from the sample solution. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This not only cleans the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery of the target compound.

Future Directions and Emerging Research Avenues for 2 3 Chloroquinoxalin 2 Yl Amino Ethanol and Quinoxaline Compounds

The landscape of chemical research is in a constant state of evolution, driven by technological advancements, a growing emphasis on sustainability, and the demand for novel materials and therapeutics. For the quinoxaline (B1680401) class of compounds, including 2-((3-chloroquinoxalin-2-yl)amino)ethanol, the future holds exciting prospects. The exploration of this and related molecules is set to be profoundly influenced by the integration of computational tools, the development of greener synthetic methodologies, and the expansion into new scientific and technological domains.

Q & A

Basic Question: What are standard protocols for synthesizing 2-((3-Chloroquinoxalin-2-yl)amino)ethanol, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, 2-chloroquinoxaline derivatives react with ethanolamine under controlled conditions. A common method includes:

- Reacting 3-chloroquinoxaline-2-amine with 2-chloroethanol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to chloroethanol), use catalytic bases (e.g., K₂CO₃), and monitor reaction progress via TLC or HPLC to minimize side products .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: Confirm the presence of the ethanolamine moiety (δ 3.5–3.7 ppm for –CH₂OH) and aromatic protons (δ 7.5–8.5 ppm for quinoxaline) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₀ClN₃O) .

- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Question: How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?

Answer:

Contradictions may arise from tautomerism or solvent interactions. Methodological steps:

- Variable Temperature NMR: Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., rotamers) .

- Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating proton and carbon signals .

Advanced Question: What strategies mitigate toxicity risks during in vitro studies with this compound?

Answer:

- In Silico Screening: Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity based on structural analogs .

- Dose-Response Assays: Conduct MTT assays on HEK293 or HepG2 cells with IC₅₀ calculations. Include positive controls (e.g., cisplatin) .

- Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated detoxification .

Advanced Question: How can regioselectivity challenges in modifying the quinoxaline core be addressed?

Answer:

Regioselectivity depends on electronic and steric factors:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO₂) at specific positions to direct substitution .

- Catalytic Systems: Use Pd(OAc)₂/Xantphos for Suzuki couplings to target the 3-position over 6-/7-positions .

- Computational Modeling: DFT calculations (Gaussian 16) predict reactive sites by mapping Fukui indices .

Basic Question: What solvents and storage conditions ensure long-term stability of this compound?

Answer:

- Solubility: DMSO (>10 mg/mL), ethanol (moderate). Avoid chlorinated solvents (risk of halogen exchange) .

- Storage: –20°C under inert gas (Ar/N₂) in amber vials. Monitor degradation via monthly HPLC checks .

Advanced Question: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

The chloroquinoxaline core acts as an electron-deficient heterocycle, enabling:

- Buchwald-Hartwig Amination: Reacts with primary amines via Pd₂(dba)₃/JohnPhos catalysis (yields >80%) .

- SNAr Reactions: Ethanolamine’s nucleophilic –NH₂ attacks the C2 position of quinoxaline under basic conditions .

- DFT Insights: LUMO localization at C3-Cl guides site-specific reactivity .

Advanced Question: What methodological approaches validate the compound’s potential as a kinase inhibitor?

Answer:

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using competitive binding assays (ATP-Glo) .

- Molecular Dynamics (MD): Simulate binding to kinase active sites (e.g., VEGFR2) over 100 ns trajectories (AMBER) .

- Mutagenesis Studies: Replace key binding residues (e.g., Lys216 in EGFR) to confirm target engagement .

Basic Question: How can researchers troubleshoot low yields in large-scale synthesis?

Answer:

- Process Optimization: Switch from batch to flow chemistry for better heat/mass transfer .

- Byproduct Analysis: Identify dimers or oxidation products via LC-MS and adjust reducing agents (e.g., NaBH₄) .

- Scale-Up Protocols: Use continuous extraction and automated crystallization (e.g., anti-solvent addition) .

Advanced Question: What computational tools predict the compound’s interactions with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.